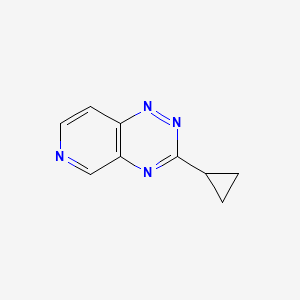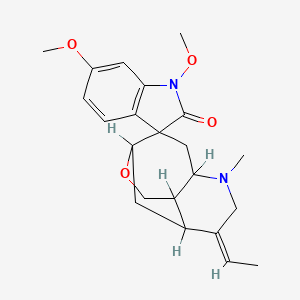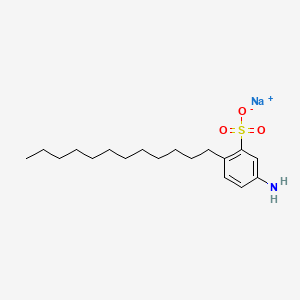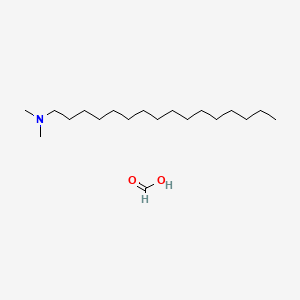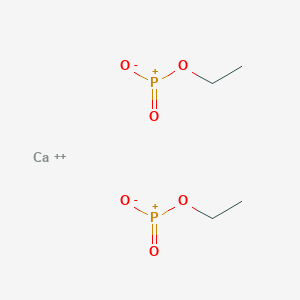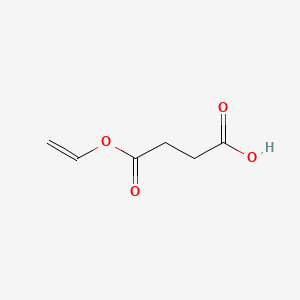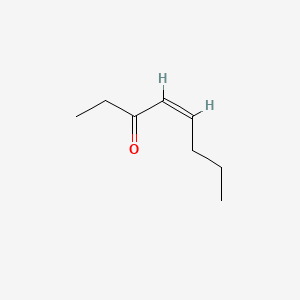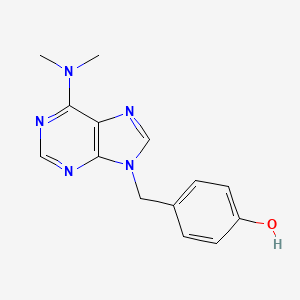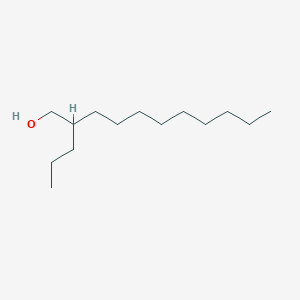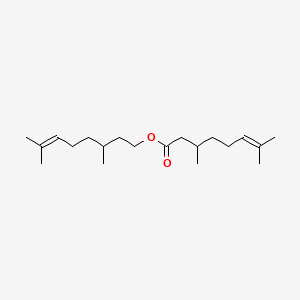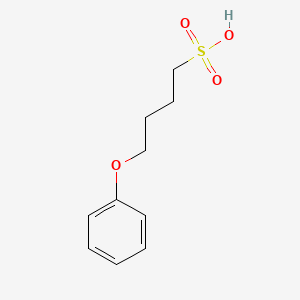![molecular formula C10H19NO2 B12664331 1,4-Dioxaspiro[4.4]nonane-6-propylamine CAS No. 83711-58-4](/img/structure/B12664331.png)
1,4-Dioxaspiro[4.4]nonane-6-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[44]nonane-6-propylamine is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms in a dioxane ring fused to a nonane ring with a propylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-propylamine can be synthesized through several methods. One common approach involves the condensation of lactones with amines. For instance, the reaction of a γ-hydroxy carboxylic acid lactone with propylamine in the presence of a catalyst such as sodium ethoxide can yield the desired spiro compound . The reaction typically requires refluxing the mixture under controlled conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.4]nonane-6-propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but lacks the propylamine substituent.
1,4-Dioxaspiro[4.5]decane: Contains an additional carbon in the spiro ring, altering its chemical properties.
1,4-Dioxaspiro[5.5]undecane: Larger spiro ring system, used in different applications.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-6-propylamine is unique due to its specific spirocyclic structure combined with a propylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
83711-58-4 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propan-1-amine |
InChI |
InChI=1S/C10H19NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-8,11H2 |
Clave InChI |
DZILJYMULWZSAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)OCCO2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


